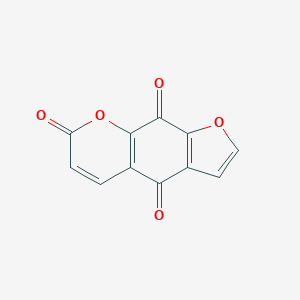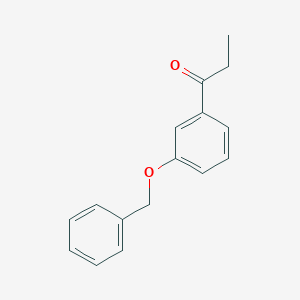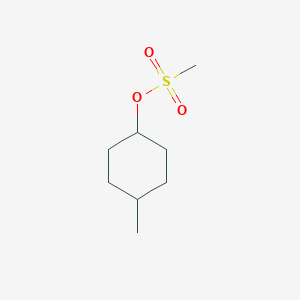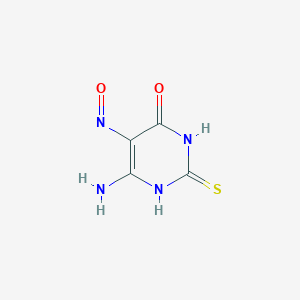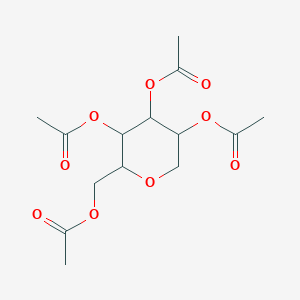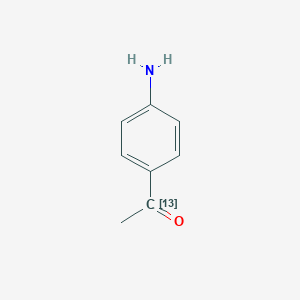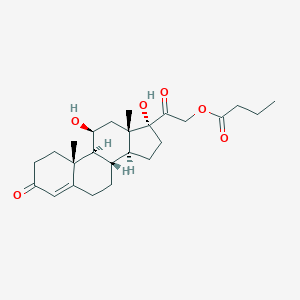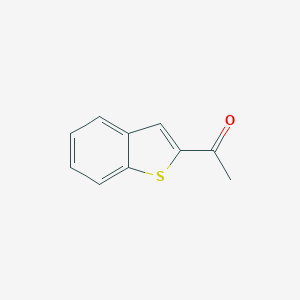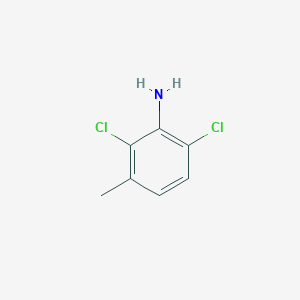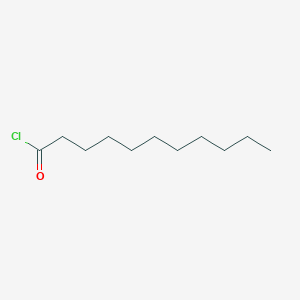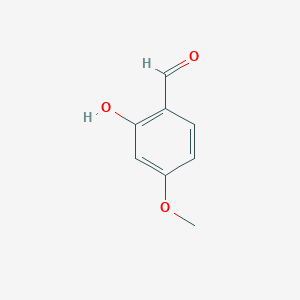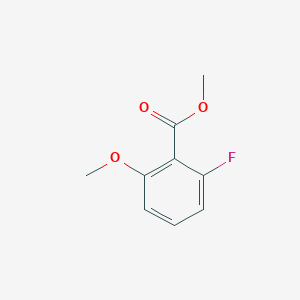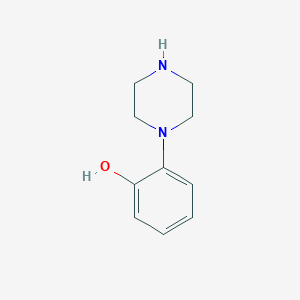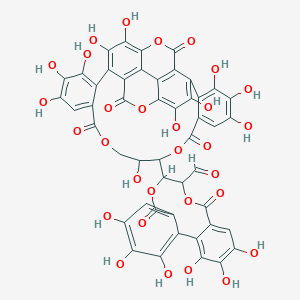
Punicalagin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Punicalagin ist eine polyphenolische Verbindung, die überwiegend in Granatäpfeln (Punica granatum) vorkommt. Es ist ein Ellagitannin, eine Art hydrolysierbares Tannin, und liegt in zwei isomeren Formen vor: Alpha und Beta. This compound ist bekannt für seine starken antioxidativen, entzündungshemmenden und krebshemmenden Eigenschaften .
Wirkmechanismus
Target of Action
Punicalagin, a known polyphenol, has been found to target a variety of cells and molecules. It has significant antioxidant, anti-inflammatory, anti-viral, anti-proliferative, and anti-cancer properties . It has been shown to target neurologic conditions like seizures, depression, stress, Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease . In addition, it has been found to target cells involved in atherosclerosis and diabetes mellitus . It has also shown affinity for the predicted druggable active site on the SARS-CoV-2 protein target .
Mode of Action
This compound interacts with its targets in various ways. It has been found to reduce neuroinflammation and improve learning and memory deficits in the in-vivo D-galactose-induced brain aging model, as evidenced by the decline in microglial activation and astrocytosis . It enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle to exert neuroprotective action . In the context of bacterial infections, this compound has been found to disrupt the envelope integrity of bacteria, induce a decrease in intracellular ATP and pH, and damage the cytoplasmic membrane .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. It regulates signaling pathways in inflammation-associated chronic diseases, including NF-κB, MAPK, IL-6/JAK/STAT3, and PI3K/Akt/mTOR signaling pathways . It also enhances AMP-activated kinase (AMPK) and the mitochondrial Krebs cycle .
Pharmacokinetics
It is known that this compound is water-soluble and hydrolyzes into smaller phenolic compounds, such as ellagic acid . It has been found to inhibit Sortase A activity with a very low half maximal inhibitory concentration (IC 50) value of 4.23 μg/mL, and it is a reversible inhibitor of Sortase A .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found to reduce neuroinflammation and improve learning and memory deficits . It also disrupts the envelope integrity of bacteria, induces a decrease in intracellular ATP and pH, and damages the cytoplasmic membrane . In addition, it has been found to have a significant hypoglycemic effect and a protective effect on diabetes mellitus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For example, it has been found to act as a concentration-dependent sensitizing agent for antimicrobials against Enterobacteriaceae . More research is needed to fully understand how environmental factors influence the action of this compound.
Wissenschaftliche Forschungsanwendungen
Punicalagin has a wide range of scientific research applications:
Chemistry: Used as a natural antioxidant in various chemical formulations.
Biology: Studied for its role in modulating signaling pathways involved in inflammation and oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating chronic diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders
Industry: Utilized in the food industry as a natural preservative due to its antimicrobial properties.
Biochemische Analyse
Biochemical Properties
Punicalagin has been shown to interact with proteins such as PDIA1 and PDIA3. It binds to these proteins with similar affinity, but the inhibition efficacy on protein reductase activity is higher for PDIA3 .
Cellular Effects
This compound has a multifaceted role in cellular processes. It has been shown to have neuroprotective effects, and it can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it binds to PDIA1 and PDIA3, inhibiting their protein reductase activity .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Punicalagin kann durch verschiedene Verfahren synthetisiert werden, einschließlich der Extraktion aus natürlichen Quellen wie Granatapfelrinde. Eine gängige Methode beinhaltet die Verwendung von Hochdruck-Mikrojet-Mikronisierungsverfahren. Die Granatapfelrinde wird pulverisiert und mit reinem Wasser vermischt, gefolgt von Hochgeschwindigkeits-Schneiden und Emulgierung. Die Mischung wird dann mit Hochdruck-Mikrojet-Ultra-Mikromahlanlagen verarbeitet .
Industrielle Produktionsverfahren
In industriellen Umgebungen wird this compound häufig aus Granatapfelrinde mit Lösungsmitteln wie Methanol oder Ethanol extrahiert. Der Extraktionsprozess umfasst das Trocknen und Mahlen der Granatapfelrinde, gefolgt von der Lösungsmittelextraktion und Reinigung unter Verwendung von Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) .
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Hydrolyse: Saure Bedingungen (z. B. Salzsäure) oder basische Bedingungen (z. B. Natriumhydroxid) werden für Hydrolysereaktionen verwendet.
Hauptprodukte
Ellagsäure: Entsteht durch Oxidation und Hydrolyse von this compound.
Urolithine: Metaboliten, die aus dem mikrobiellen Metabolismus von this compound im menschlichen Darm entstehen.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:
Chemie: Wird als natürliches Antioxidans in verschiedenen chemischen Formulierungen verwendet.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung chronischer Krankheiten wie Krebs, Herz-Kreislauf-Erkrankungen und neurodegenerativer Erkrankungen untersucht
Wirkmechanismus
This compound übt seine Wirkungen durch mehrere molekulare Ziele und Wege aus:
Antioxidative Aktivität: This compound fängt freie Radikale ab und reduziert oxidativen Stress, indem es die Aktivität von antioxidativen Enzymen verstärkt.
Entzündungshemmende Aktivität: Es moduliert Signalwege wie NF-κB, MAPK und PI3K/Akt/mTOR und reduziert die Produktion von proinflammatorischen Zytokinen.
Neuroprotektive Aktivität: This compound verstärkt die AMP-aktivierte Kinase (AMPK) und den mitochondrialen Krebszyklus und übt neuroprotektive Wirkungen aus.
Analyse Chemischer Reaktionen
Types of Reactions
Punicalagin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ellagic acid, a compound with significant antioxidant properties.
Hydrolysis: This compound hydrolyzes into smaller phenolic compounds, such as ellagic acid, under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
Vergleich Mit ähnlichen Verbindungen
Punicalagin wird oft mit anderen Ellagitanninen und polyphenolischen Verbindungen verglichen:
Ellagsäure: Ein Hauptmetabolit von this compound mit ähnlichen antioxidativen und entzündungshemmenden Eigenschaften.
This compound zeichnet sich durch seine hohe Wasserlöslichkeit und seine Fähigkeit aus, in mehrere bioaktive Verbindungen zu hydrolysieren, was es zu einem vielseitigen und potenten Naturprodukt macht .
Eigenschaften
CAS-Nummer |
65995-63-3 |
|---|---|
Molekularformel |
C48H28O30 |
Molekulargewicht |
1084.7 g/mol |
IUPAC-Name |
6,7,8,11,12,23,24,27,28,29,37,43,44,45,48,49,50-heptadecahydroxy-2,14,21,33,36,39,54-heptaoxaundecacyclo[33.20.0.04,9.010,19.013,18.016,25.017,22.026,31.038,55.041,46.047,52]pentapentaconta-4,6,8,10,12,16,18,22,24,26,28,30,41,43,45,47,49,51-octadecaene-3,15,20,32,40,53-hexone |
InChI |
InChI=1S/C48H28O30/c49-10-1-6-17(31(59)27(10)55)19-23-21-22-24(47(70)76-38(21)35(63)33(19)61)20(34(62)36(64)39(22)75-46(23)69)18-9(4-13(52)28(56)32(18)60)43(66)74-37-14(5-72-42(6)65)73-48(71)41-40(37)77-44(67)7-2-11(50)25(53)29(57)15(7)16-8(45(68)78-41)3-12(51)26(54)30(16)58/h1-4,14,37,40-41,48-64,71H,5H2 |
InChI-Schlüssel |
ZJVUMAFASBFUBG-UHFFFAOYSA-N |
SMILES |
C1C(C(OC(=O)C2=CC(=C(C(=C2C3=C(C(=C4C5=C3C(=O)OC6=C(C(=C(C7=C(C(=C(C=C7C(=O)O1)O)O)O)C(=C56)C(=O)O4)O)O)O)O)O)O)O)C8C(OC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)C=O)O |
Isomerische SMILES |
C1[C@@H]2[C@H]([C@H]3[C@H]([C@H](O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C2C(C3C(C(O2)O)OC(=O)C4=CC(=C(C(=C4C5=C(C(=C(C=C5C(=O)O3)O)O)O)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C8C9=C7C(=O)OC2=C(C(=C(C3=C(C(=C(C=C3C(=O)O1)O)O)O)C(=C92)C(=O)O8)O)O)O)O)O)O)O |
Aussehen |
Assay:≥95% mixture of anomersA crystalline solid |
Color/Form |
Yellow powder |
Physikalische Beschreibung |
Solid |
Haltbarkeit |
Stable under recommended storage conditions. |
Löslichkeit |
In methanol, 5 mg/mL, clear |
Synonyme |
Cyclic 4,6-[2,2’-(5,10-Dihydro-2,3,7,8-tetrahydroxy-5,10-dioxo[1]benzopyrano[5,4,3-cde][1]benzopyran-1,6-diyl)bis[3,4,5-trihydroxybenzoate]] cyclic 2,3-(4,4’,5,5’,6,6’-hexahydroxy[1,1’-biphenyl]-2,2’-dicarboxylate), [2(S),4(S,S)]-_x000B_2,20,1,23-(Epoxy[2] |
Dampfdruck |
3.47X10-61 mm Hg at 25 °C (est) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


